molecular formula C5H5NO3S B129425 Pyridine sulfur trioxide CAS No. 26412-87-3

Pyridine sulfur trioxide

Cat. No. B129425
CAS RN: 26412-87-3
M. Wt: 159.17 g/mol
InChI Key: UDYFLDICVHJSOY-UHFFFAOYSA-N
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Patent
US04600714

Procedure details

Chlorosulfonic acid (3.0 ml, 0.0454 mol, 150 M %) was added slowly to a solution of dry pyridine (9.84 ml, 0.121 mol) in dry dimethylformamide (60 ml) which had been cooled to -10°. The resulting clear solution was stirred for 10 minutes at room temperature.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
9.84 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[S:2]([OH:5])(=[O:4])=[O:3].[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CN(C)C=O>[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[S:2](=[O:5])(=[O:4])=[O:3] |f:3.4|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
9.84 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting clear solution was stirred for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
had been cooled to -10°

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
N1=CC=CC=C1.S(=O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.